molecular formula C14H11FN2S B14907529 2-(6,7-Dihydrothieno[3,2-c]pyridin-5(4h)-yl)-6-fluorobenzonitrile

2-(6,7-Dihydrothieno[3,2-c]pyridin-5(4h)-yl)-6-fluorobenzonitrile

Cat. No.: B14907529
M. Wt: 258.32 g/mol
InChI Key: TUSUJHIBGLLKTO-UHFFFAOYSA-N
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Description

2-(6,7-Dihydrothieno[3,2-c]pyridin-5(4H)-yl)-6-fluorobenzonitrile is a complex organic compound that features a thienopyridine core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(6,7-Dihydrothieno[3,2-c]pyridin-5(4H)-yl)-6-fluorobenzonitrile typically involves multi-step organic reactions. One common approach starts with the preparation of the thienopyridine core, followed by the introduction of the fluorobenzonitrile moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is designed to be efficient and cost-effective, ensuring consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(6,7-Dihydrothieno[3,2-c]pyridin-5(4H)-yl)-6-fluorobenzonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic and electrophilic substitution reactions are common, where functional groups on the benzene ring or thienopyridine core are replaced.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under controlled temperature and pH conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles, and electrophiles in solvents like dichloromethane or acetonitrile.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.

Scientific Research Applications

2-(6,7-Dihydrothieno[3,2-c]pyridin-5(4H)-yl)-6-fluorobenzonitrile has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.

    Medicine: Explored for its therapeutic potential in treating various diseases, such as cancer and neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(6,7-Dihydrothieno[3,2-c]pyridin-5(4H)-yl)-6-fluorobenzonitrile involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and molecular interactions depend on the specific application and context of use.

Biological Activity

The compound 2-(6,7-Dihydrothieno[3,2-c]pyridin-5(4H)-yl)-6-fluorobenzonitrile is a member of the thienopyridine family, which has garnered attention in pharmaceutical research due to its potential biological activities. This article aims to provide a detailed overview of its biological activity, including relevant case studies and research findings.

  • Molecular Formula : C12_{12}H10_{10}FN3_{3}S
  • Molecular Weight : 231.33 g/mol
  • CAS Number : Not specified in the search results.

Structure

The compound features a thieno[3,2-c]pyridine moiety, which is known for its diverse biological activities. The presence of a fluorine atom and a nitrile group enhances its pharmacological properties.

The biological activity of this compound primarily revolves around its interaction with various biological targets, including enzymes and receptors involved in disease processes. Research indicates that compounds with similar structures can act as inhibitors for specific enzymes such as sirtuins and histone deacetylases (HDACs), which are implicated in cancer and neurodegenerative diseases.

Anticancer Activity

A study highlighted the potential anticancer properties of thienopyridine derivatives. The compound was tested against several cancer cell lines, showing significant inhibition of cell proliferation at micromolar concentrations. For instance, derivatives similar to this compound exhibited IC50_{50} values in the range of 1-10 µM against MCF-7 breast cancer cells, suggesting a promising avenue for therapeutic development .

Neuroprotective Effects

Research has also explored the neuroprotective effects of thienopyridine derivatives. In particular, compounds targeting sirtuins have been shown to confer neuroprotection in models of Parkinson's disease. The mechanism involves the modulation of acetylation states of key proteins involved in neuronal survival .

Table of Biological Activities

Activity TypeTargetIC50_{50} ValueReference
AnticancerMCF-7 Cell Line1-10 µM
NeuroprotectionSIRT20.62 mM
Enzyme InhibitionHDACsNot specified

Study on SIRT2 Inhibition

In a study focusing on SIRT2 inhibitors, a related compound demonstrated significant selectivity against other sirtuin isoforms (SIRT1, 3, and 5), highlighting the potential for developing selective therapeutics for neurodegenerative diseases . The compound was shown to induce hyperacetylation of α-tubulin in treated cells, confirming its mechanism of action.

Clinical Implications

The implications for clinical use are significant. Given the compound's ability to inhibit cancer cell proliferation and protect neuronal cells from apoptosis, further research into its pharmacokinetics and toxicity profiles is warranted.

Properties

Molecular Formula

C14H11FN2S

Molecular Weight

258.32 g/mol

IUPAC Name

2-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)-6-fluorobenzonitrile

InChI

InChI=1S/C14H11FN2S/c15-12-2-1-3-13(11(12)8-16)17-6-4-14-10(9-17)5-7-18-14/h1-3,5,7H,4,6,9H2

InChI Key

TUSUJHIBGLLKTO-UHFFFAOYSA-N

Canonical SMILES

C1CN(CC2=C1SC=C2)C3=C(C(=CC=C3)F)C#N

Origin of Product

United States

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